Bafetinib

Chronic Myeloid Leukemia Bcr-Abl Inhibition Preclinical Potency

Bafetinib (INNO-406) is a second-generation TKI rationally designed to overcome imatinib resistance. Its unique dual inhibition of Bcr-Abl (IC50=5.8 nM) and Lyn kinase (IC50=19 nM) directly addresses Lyn-mediated resistance, a mechanism not targeted by imatinib or nilotinib. Ideal for research on imatinib-resistant CML, this compound is active against 12 of the 13 most common Bcr-Abl mutants and also inhibits ABCB1/ABCG2 transporters for MDR reversal studies.

Molecular Formula C30H31F3N8O
Molecular Weight 576.6 g/mol
CAS No. 859212-16-1
Cat. No. B1684640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBafetinib
CAS859212-16-1
SynonymsINNO406;  INNO-406;  INNO 406;  NS187;  NS-187;  NS 187;  Bafetinib.
Molecular FormulaC30H31F3N8O
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5
InChIInChI=1S/C30H31F3N8O/c1-19-4-7-23(13-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)37-28(42)20-5-6-21(25(12-20)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1
InChIKeyZGBAJMQHJDFTQJ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bafetinib (INNO-406, NS-187) CAS 859212-16-1: A Second-Generation Dual Bcr-Abl/Lyn Tyrosine Kinase Inhibitor for Imatinib-Resistant Leukemia Research


Bafetinib (INNO-406, NS-187) is an orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) designed as a dual inhibitor of the Bcr-Abl fusion protein and the Src-family kinase Lyn . Developed by Nippon Shinyaku and licensed to CytRx, it was rationally designed based on the chemical scaffold of imatinib with structural modifications to enhance potency and binding affinity for Bcr-Abl [1]. In cell-free biochemical assays, Bafetinib demonstrates potent inhibition of Abl and Lyn kinases, with IC50 values of 5.8 nM and 19 nM, respectively . This compound is primarily employed in research settings focused on overcoming imatinib resistance in Philadelphia chromosome-positive (Ph+) leukemias, including chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) [1].

Bafetinib's Differentiated Target Profile: Why In-Class Bcr-Abl Inhibitors Are Not Interchangeable


While several second-generation Bcr-Abl TKIs (dasatinib, nilotinib, bosutinib) are available for research, their distinct kinase selectivity profiles preclude direct substitution [1]. A critical differentiator for Bafetinib is its potent, dual inhibition of Bcr-Abl and the Src-family kinase Lyn . Lyn kinase upregulation is a well-documented mechanism of imatinib resistance in CML, independent of Bcr-Abl point mutations [2]. Unlike dasatinib, which broadly inhibits multiple Src-family kinases, and nilotinib, which is highly selective for Abl, Bafetinib's kinase profile demonstrates a focused spectrum of activity [1]. This unique profile translates to distinct, quantifiable differences in potency against specific imatinib-resistant mutants and in vivo efficacy, as detailed in the evidence below.

Bafetinib (INNO-406) Comparative Performance Data: A Quantitative Evidence Guide for Procurement Decisions


Enhanced in vitro and in vivo Potency Against Wild-Type Bcr-Abl Compared to Imatinib

In direct comparative preclinical studies, Bafetinib is a significantly more potent Bcr-Abl inhibitor than the first-generation agent imatinib [1]. Bafetinib demonstrates 25- to 55-fold greater potency than imatinib in vitro and ≥10-fold greater potency in vivo in suppressing Bcr-Abl-dependent cell growth [1]. In an in vivo KU812 xenograft model, Bafetinib significantly inhibited tumor growth at a dose of only 0.2 mg/kg/day, whereas a dose of 20 mg/kg/day completely inhibited tumor growth without adverse effects, representing at least a 10-fold improvement over imatinib .

Chronic Myeloid Leukemia Bcr-Abl Inhibition Preclinical Potency

Broader Coverage of Imatinib-Resistant Bcr-Abl Mutations Compared to Imatinib

A key limitation of imatinib is the emergence of point mutations within the Bcr-Abl kinase domain that confer drug resistance. Bafetinib maintains inhibitory activity against a broad panel of these clinically relevant mutants [1]. In vitro kinase assays demonstrate that Bafetinib inhibits 12 of the 13 most frequent imatinib-resistant Bcr-Abl point mutations, including M244V, G250E, Q252H, Y253F, E255K, E255V, F317L, M351T, E355G, E359V, H396P, and F486S, at concentrations ranging from 81 to 1400 nM . Notably, Bafetinib is ineffective against the T315I 'gatekeeper' mutation, a resistance mechanism shared by dasatinib, nilotinib, and bosutinib, which requires a third-generation inhibitor like ponatinib [1].

Imatinib Resistance Bcr-Abl Mutations Kinase Inhibitor Specificity

Dual Bcr-Abl/Lyn Inhibition: A Differentiated Mechanism to Overcome Imatinib Resistance

Bafetinib is a potent dual inhibitor, targeting both the Bcr-Abl fusion protein (IC50 = 5.8 nM) and the Src-family kinase Lyn (IC50 = 19 nM) in cell-free assays . This dual targeting is a critical differentiator from imatinib, which does not inhibit Lyn, and from nilotinib, a more selective Abl inhibitor [1]. The upregulation and activation of Lyn kinase is an established, Bcr-Abl mutation-independent mechanism of imatinib resistance in CML [2]. By effectively inhibiting both Bcr-Abl and Lyn, Bafetinib can suppress the growth of leukemic cells that have become resistant to imatinib through Lyn activation [1].

Lyn Kinase Imatinib Resistance CML

A Unique Kinase Selectivity Profile Differentiates Bafetinib from Other Second-Generation TKIs

Chemical proteomics profiling in Ph+ ALL cell lines reveals distinct kinase-binding landscapes for the four second-generation Bcr-Abl inhibitors: nilotinib, dasatinib, bosutinib, and bafetinib [1]. While dasatinib was found to be a highly promiscuous kinase inhibitor and nilotinib the most selective, Bafetinib (and bosutinib) displayed an intermediate selectivity profile [1]. Importantly, the study identified 79 protein kinases that bind to the four drugs, and Bafetinib's specific set of targets, including the oxidoreductase NQO2, differentiates its impact on cellular signaling networks from its comparators [1][2]. This network-based analysis assigned the highest global impact to dasatinib, followed by bosutinib and bafetinib, indicating that while Bafetinib is a potent inhibitor, its overall effect on the cellular signaling network is less promiscuous than dasatinib's [1].

Kinase Selectivity Chemical Proteomics Ph+ ALL

Reversal of Multidrug Resistance via ABC Transporter Inhibition

Bafetinib exhibits a unique, target-independent property: it can reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP) [1]. In vitro studies demonstrate that Bafetinib significantly sensitizes ABCB1- and ABCG2-overexpressing MDR cancer cells to their substrate chemotherapeutic agents [1]. Specifically, Bafetinib increased the intracellular accumulation of doxorubicin and paclitaxel in ABCB1-overexpressing cells, and mitoxantrone in ABCG2-overexpressing cells, by directly inhibiting the drug efflux function of these transporters [1]. This effect is observed without altering the expression level of the transporters [1]. This property is not a shared feature of all Bcr-Abl inhibitors, providing a distinct experimental application for Bafetinib.

Multidrug Resistance ABCB1 ABCG2 Chemosensitization

Optimal Research Applications for Bafetinib (INNO-406): Where Quantitative Differentiation Drives Value


Investigating Imatinib-Resistant CML Driven by Lyn Kinase Upregulation

Researchers modeling imatinib-resistant CML that is not driven by Bcr-Abl kinase domain mutations should select Bafetinib. Its potent dual inhibition of Bcr-Abl (IC50 = 5.8 nM) and Lyn (IC50 = 19 nM) directly addresses Lyn-mediated resistance, a mechanism not targeted by imatinib or nilotinib . This scenario leverages Bafetinib's unique quantitative kinase inhibition profile to dissect Lyn-dependent signaling pathways in resistant cells [1].

Studying a Broad Spectrum of Imatinib-Resistant Bcr-Abl Mutants (Excluding T315I)

For projects involving panels of imatinib-resistant Bcr-Abl point mutants, Bafetinib is a cost-effective tool due to its verified activity against 12 of the 13 most common mutants (IC50 range: 81-1400 nM) . This broad coverage makes it suitable for preliminary screens and for validating the sensitivity of novel mutants, especially when the goal is to compare with the limited mutant coverage of imatinib .

Profiling Kinase Selectivity in Ph+ Leukemia Signaling Networks

In systems pharmacology studies requiring a compound with an intermediate kinase selectivity profile, Bafetinib serves as a key comparator. Its distinct target spectrum, which includes NQO2, differentiates its network impact from the broad inhibition of dasatinib and the high selectivity of nilotinib [2]. This allows researchers to attribute specific signaling outcomes to a defined set of off-target interactions [2].

Investigating Multidrug Resistance Reversal via ABC Transporter Inhibition

Bafetinib is a valuable tool for studying the reversal of multidrug resistance (MDR) in cancer cell lines. Its demonstrated ability to inhibit the drug efflux function of both ABCB1 and ABCG2 transporters allows researchers to explore combination strategies with substrate chemotherapeutics (e.g., doxorubicin, paclitaxel, mitoxantrone) in vitro [3]. This application is distinct from its primary role as a Bcr-Abl inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bafetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.